Cas no 2870646-23-2 (5-Azaspiro[2.5]octane-5,7-dicarboxylic acid, 5-(2-propen-1-yl) ester )
5-Azaspiro[2.5]octane-5,7-dicarboxylic acid, 5-(2-propen-1-yl) ester Chemical and Physical Properties
Names and Identifiers
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- 5-(2-Propen-1-yl) 5-azaspiro[2.5]octane-5,7-dicarboxylate (ACI)
- 5-Azaspiro[2.5]octane-5,7-dicarboxylic acid, 5-(2-propen-1-yl) ester
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- Inchi: 1S/C12H17NO4/c1-2-5-17-11(16)13-7-9(10(14)15)6-12(8-13)3-4-12/h2,9H,1,3-8H2,(H,14,15)
- InChI Key: UHXOXBGSQMCKCA-UHFFFAOYSA-N
- SMILES: O=C(N1CC2(CC2)CC(C(O)=O)C1)OCC=C
5-Azaspiro[2.5]octane-5,7-dicarboxylic acid, 5-(2-propen-1-yl) ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-39918060-0.05g |
5-[(prop-2-en-1-yloxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid |
2870646-23-2 | 0.05g |
$2097.0 | 2023-07-07 | ||
| Enamine | EN300-39918060-0.1g |
5-[(prop-2-en-1-yloxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid |
2870646-23-2 | 0.1g |
$2197.0 | 2023-07-07 | ||
| Enamine | EN300-39918060-0.25g |
5-[(prop-2-en-1-yloxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid |
2870646-23-2 | 0.25g |
$2297.0 | 2023-07-07 | ||
| Enamine | EN300-39918060-0.5g |
5-[(prop-2-en-1-yloxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid |
2870646-23-2 | 0.5g |
$2396.0 | 2023-07-07 | ||
| Enamine | EN300-39918060-1.0g |
5-[(prop-2-en-1-yloxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid |
2870646-23-2 | 1.0g |
$2496.0 | 2023-07-07 | ||
| Enamine | EN300-39918060-2.5g |
5-[(prop-2-en-1-yloxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid |
2870646-23-2 | 2.5g |
$4892.0 | 2023-07-07 | ||
| Enamine | EN300-39918060-5.0g |
5-[(prop-2-en-1-yloxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid |
2870646-23-2 | 5.0g |
$7238.0 | 2023-07-07 | ||
| Enamine | EN300-39918060-10.0g |
5-[(prop-2-en-1-yloxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid |
2870646-23-2 | 10.0g |
$10732.0 | 2023-07-07 |
5-Azaspiro[2.5]octane-5,7-dicarboxylic acid, 5-(2-propen-1-yl) ester Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 5-Azaspiro[2.5]octane-5,7-dicarboxylic acid, 5-(2-propen-1-yl) ester
5-Azaspiro[2.5]octane-5,7-dicarboxylic acid, 5-(2-propen-1-yl) ester (CAS No. 2870646-23-2): A Versatile Building Block in Modern Organic Synthesis
5-Azaspiro[2.5]octane-5,7-dicarboxylic acid, 5-(2-propen-1-yl) ester (CAS No. 2870646-23-2) is a structurally unique and highly valuable compound in the field of organic chemistry. This spirocyclic derivative has gained significant attention in recent years due to its potential applications in pharmaceutical research, material science, and specialty chemical synthesis. The compound's distinctive 5-azaspiro[2.5]octane core structure makes it particularly interesting for drug discovery programs targeting central nervous system disorders and other therapeutic areas.
The growing demand for novel spirocyclic compounds in medicinal chemistry has positioned 5-azaspiro[2.5]octane derivatives as important scaffolds for drug development. Researchers are particularly interested in this compound's potential to serve as a versatile building block for creating new molecular architectures. The presence of both dicarboxylic acid and propenyl ester functionalities allows for multiple synthetic modifications, making it valuable for structure-activity relationship studies and lead optimization processes.
In the context of current research trends, 5-Azaspiro[2.5]octane-5,7-dicarboxylic acid, 5-(2-propen-1-yl) ester addresses several key challenges in modern drug discovery. The pharmaceutical industry's increasing focus on three-dimensional molecular structures (as opposed to flat aromatic systems) has created significant interest in spirocyclic compounds like this one. Its rigid yet functionalizable structure offers potential advantages in terms of target selectivity and metabolic stability, which are crucial factors in developing new therapeutic agents.
The synthesis and applications of CAS 2870646-23-2 have become particularly relevant in light of recent advances in fragment-based drug discovery (FBDD) and covalent inhibitor design. The compound's propenyl ester group provides a handle for various chemical transformations, including click chemistry reactions that are widely used in bioconjugation and probe development. This versatility makes it valuable for researchers working on targeted protein degradation strategies and other cutting-edge therapeutic modalities.
From a material science perspective, 5-azaspiro[2.5]octane derivatives have shown promise in the development of novel polymers with unique physical properties. The constrained spirocyclic structure can impart rigidity to polymer backbones while the functional groups allow for crosslinking or further modification. This dual characteristic makes 5-Azaspiro[2.5]octane-5,7-dicarboxylic acid, 5-(2-propen-1-yl) ester potentially useful in creating advanced materials with tailored mechanical and thermal properties.
The compound's stability and synthetic accessibility have also made it attractive for high-throughput screening libraries. Many pharmaceutical companies and research institutions are actively incorporating spirocyclic scaffolds into their screening collections to increase structural diversity. As a relatively unexplored chemical space, 5-azaspiro[2.5]octane derivatives offer opportunities for discovering novel bioactive compounds with potentially improved pharmacological profiles.
Recent publications and patent applications have highlighted the growing importance of CAS 2870646-23-2 and related compounds in addressing current challenges in medicinal chemistry. The need for new chemical entities that can overcome drug resistance, improve blood-brain barrier penetration, or modulate difficult protein targets has driven interest in this structural class. The compound's balanced lipophilicity and potential for hydrogen bonding make it particularly interesting for CNS drug development programs.
Quality control and characterization of 5-Azaspiro[2.5]octane-5,7-dicarboxylic acid, 5-(2-propen-1-yl) ester are crucial aspects for researchers working with this compound. Advanced analytical techniques including HPLC, NMR spectroscopy, and mass spectrometry are typically employed to ensure purity and confirm structural identity. Proper storage conditions (typically under inert atmosphere at low temperatures) are recommended to maintain the compound's stability over extended periods.
The commercial availability of CAS 2870646-23-2 from specialty chemical suppliers has facilitated its adoption in various research programs. However, synthetic protocols for its preparation continue to be optimized to improve yields and scalability. Recent methodological advances in spirocyclization reactions and esterification techniques have contributed to more efficient production routes for this valuable intermediate.
Looking forward, the scientific community anticipates expanding applications for 5-Azaspiro[2.5]octane-5,7-dicarboxylic acid, 5-(2-propen-1-yl) ester across multiple disciplines. Its unique structural features position it well for addressing current challenges in drug discovery, materials science, and chemical biology. As research into three-dimensional molecular architectures continues to grow, this compound and its derivatives are likely to play increasingly important roles in the development of innovative solutions across the chemical sciences.
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